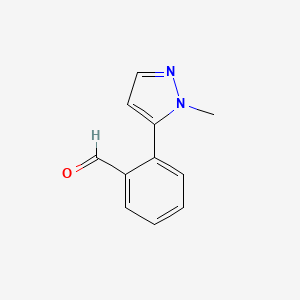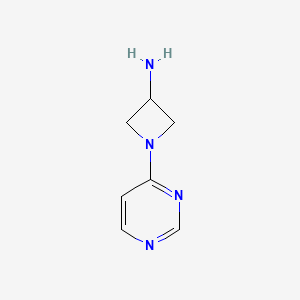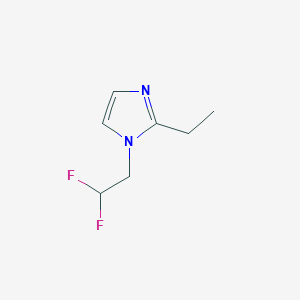![molecular formula C9H14O2 B1426894 6-Oxaspiro[4.5]decan-9-one CAS No. 855398-57-1](/img/structure/B1426894.png)
6-Oxaspiro[4.5]decan-9-one
Descripción general
Descripción
6-Oxaspiro[4.5]decan-9-one is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 . It is used as an intermediate in the preparation of Oliceridine Fumarate .
Synthesis Analysis
A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Molecular Structure Analysis
The InChI code for 6-Oxaspiro[4.5]decan-9-one is 1S/C9H14O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h1-7H2 . The average mass is 154.206 Da and the monoisotopic mass is 154.099380 Da .Chemical Reactions Analysis
The synthesis of 6-Oxaspiro[4.5]decan-9-one involves a cascade of Prins/pinacol rearrangement . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .Physical And Chemical Properties Analysis
6-Oxaspiro[4.5]decan-9-one is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
- The Nicholas reaction is utilized to synthesize various oxaspiro skeletons, including 6-oxaspiro[4.5]decane, demonstrating the compound's role in creating complex molecular frameworks (Mukai, Yamashita, Sassa, & Hanaoka, 2002).
- 6-Oxaspiro[4.5]decan-9-one is a key structural motif in natural products like the clerodane family of diterpenes. Innovative synthetic approaches, such as 6π-electrocyclisation, are explored for constructing this motif, showcasing its significance in natural product chemistry (Pouwer, Schill, Williams, & Bernhardt, 2007).
- The compound's presence in spiroaminals, found in natural and synthetic products with significant biological activities, highlights its importance in the synthesis of biologically active compounds (Sinibaldi & Canet, 2008).
Biomedical Applications
- Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, structurally related to 6-oxaspiro[4.5]decan-9-one, reveals potential biomedical applications. These compounds show inhibitory action on neural Ca-uptake and protection against brain edema and memory deficits, indicating their therapeutic potential (Tóth et al., 1997).
- The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one and its derivatives, with effects on learning and memory deficits, emphasizes the compound's relevance in neuropharmacology (Paróczai, Kiss, & Kárpáti, 1998).
Antitumor and Antiviral Potential
- A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, related to 6-oxaspiro[4.5]decan-9-one, exhibit moderate to potent activity against various cancer cell lines, suggesting their potential in cancer therapy (Yang et al., 2019).
- Research on 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrates their inhibitory effects against human coronavirus, highlighting the potential of structurally related compounds in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Safety and Hazards
The safety information for 6-Oxaspiro[4.5]decan-9-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
6-oxaspiro[4.5]decan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPUWAQXCLTTBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxaspiro[4.5]decan-9-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



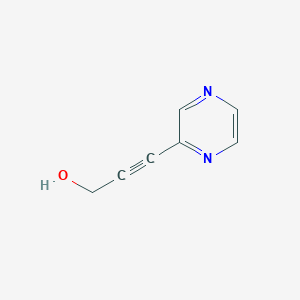
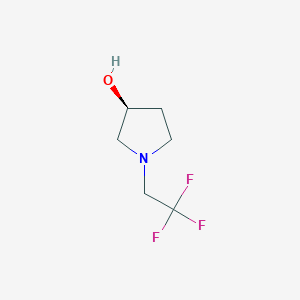
![N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1426819.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1426821.png)
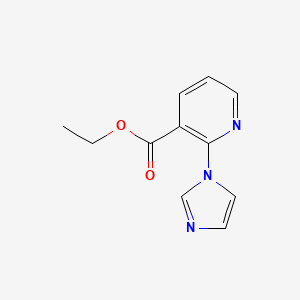

![{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine](/img/structure/B1426824.png)
![[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine](/img/structure/B1426826.png)
